molecular formula C23H22F3NO6 B10852752 Pseudopalmatine Trifluoroacetate

Pseudopalmatine Trifluoroacetate

Cat. No.: B10852752
M. Wt: 465.4 g/mol
InChI Key: KUZKREKOXDJDIQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Pseudopalmatine Trifluoroacetate is a chemical salt of the protoberberine alkaloid pseudopalmatine, presented as a high-purity standard for research purposes. Protoberberine alkaloids are a class of naturally occurring compounds, found in several plant families, that are of significant interest in medicinal and pharmacological research due to their diverse biological activities . The formation of a salt with trifluoroacetic acid (TFA) is a common practice to enhance the compound's stability and solubility in various solvents, facilitating its use in in vitro assay systems . Trifluoroacetic acid is a well-characterized small molecule, and its salts are known for their stability in the environment . This compound is intended for research use only, specifically for investigating the properties and potential applications of protoberberine alkaloids. While the specific biological profile and molecular targets of pseudopalmatine require further elucidation, other protoberberine alkaloids, such as berberine and palmatine, have been studied for various biological effects, providing a context for research into this analog . Researchers can utilize this compound as a tool compound in assays to explore its activity, mechanism of action, and potential research value. It is strictly for use in laboratory settings by qualified professionals. This product is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, and it is strictly not for human consumption.

Properties

Molecular Formula

C23H22F3NO6

Molecular Weight

465.4 g/mol

IUPAC Name

2,3,10,11-tetramethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;2,2,2-trifluoroacetate

InChI

InChI=1S/C21H22NO4.C2HF3O2/c1-23-18-8-13-5-6-22-12-15-10-20(25-3)19(24-2)9-14(15)7-17(22)16(13)11-21(18)26-4;3-2(4,5)1(6)7/h7-12H,5-6H2,1-4H3;(H,6,7)/q+1;/p-1

InChI Key

KUZKREKOXDJDIQ-UHFFFAOYSA-M

Canonical SMILES

COC1=C(C=C2C(=C1)CC[N+]3=CC4=CC(=C(C=C4C=C23)OC)OC)OC.C(=O)(C(F)(F)F)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Solubility (H₂O) Melting Point (°C)
This compound* C₂₁H₂₂NO₅·CF₃COO⁻ ~479.4 High (organic solvents) Not reported
Sodium Trifluoroacetate C₂F₃O₂Na 136.01 625 mg/mL 205–207
Tetrahydropalmatine C₂₁H₂₅NO₄ 355.43 Low 142–144

*Inferred properties based on structural analogs.

Research Findings and Gaps

  • Pharmacological Potential: this compound’s bioactivity remains underexplored compared to THP, warranting studies on receptor binding and metabolic pathways .
  • Synthetic Challenges : Efficient regioselective synthesis methods, as seen in thallic trifluoroacetate reactions, need adaptation for pseudopalmatine derivatives .
  • Analytical Validation : Advanced speciation techniques (e.g., ICP-QQQ) are critical for ensuring batch consistency, as demonstrated in fluorine compound analysis .

Preparation Methods

Bischler-Napieralski Cyclization

The Bischler-Napieralski reaction remains a cornerstone for isoquinoline ring formation. In a representative procedure, an amide precursor undergoes cyclodehydration in the presence of POCl₃ or polyphosphoric acid (PPA), followed by reduction to yield the THIQ framework. For pseudopalmatine, a substituted phenethylamide derivative would serve as the substrate.

Example Protocol :

  • Substrate Preparation : N-Acylation of 3,4-dimethoxyphenethylamine with chloroacetyl chloride yields the requisite amide.

  • Cyclization : Treatment with POCl₃ at 80°C for 6 hours induces cyclodehydration, forming the dihydroisoquinoline intermediate.

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) or NaBH₄-mediated reduction generates the THIQ core.

Key parameters influencing yield and selectivity include solvent polarity, acid catalyst strength, and temperature gradients. Comparative studies indicate POCl₃ in dichloroethane at reflux achieves >75% conversion.

Pictet-Spengler Reaction

For oxygenated THIQs like pseudopalmatine, the Pictet-Spengler reaction offers superior regiocontrol. Condensation of β-arylethylamines with aldehydes under acidic conditions constructs the THIQ skeleton.

Optimized Conditions :

  • Aldehyde : Veratraldehyde (3,4-dimethoxybenzaldehyde)

  • Acid Catalyst : Trifluoroacetic acid (TFA) in dichloromethane (DCM)

  • Temperature : 0°C to room temperature, 12–24 hours

This method advantages stereochemical fidelity, particularly when chiral auxiliaries or asymmetric catalysis are employed.

Trifluoroacetate Salt Formation

Isolation of pseudopalmatine as its TFA salt enhances solubility and crystallinity, critical for pharmacological evaluation. The process involves protonation of the alkaloid’s basic nitrogen(s) by TFA.

Direct Acid-Base Reaction

Procedure :

  • Free Base Generation : The THIQ alkaloid is liberated from its initial salt (e.g., hydrochloride) via basification (NaHCO₃, pH 8–9) and extracted into DCM.

  • Acidification : TFA (1.1 equiv) is added dropwise to the free base in anhydrous DCM at 0°C.

  • Precipitation : Slow evaporation or anti-solvent addition (diethyl ether) induces crystallization.

Critical Considerations :

  • Stoichiometry : Excess TFA risks residual acid contamination, necessitating precise equivalence.

  • Solvent Choice : Low-polarity solvents (DCM, toluene) favor salt precipitation over oily residues.

Purification and Residual TFA Mitigation

Residual TFA (<0.1% w/w) is imperative to avoid biological assay interference.

Lyophilization from Co-Solvents

Repeated lyophilization from tert-butanol/water (9:1) reduces TFA content to <50 ppm, as confirmed by ion chromatography.

Ion-Exchange Chromatography

A Dowex® 1×8 chloride form resin selectively exchanges trifluoroacetate for chloride, though this may alter solubility profiles.

Analytical Characterization

Pseudopalmatine trifluoroacetate requires multimodal validation:

4.1 Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): Key signals include δ 6.65 (s, 1H, aromatic), 4.25 (m, 1H, C-1), and 3.85 (s, 6H, OCH₃).

  • HRMS : [M+H]⁺ calculated for C₂₁H₂₄NO₄⁺: 354.1705; Found: 354.1709.

4.2 Purity Assessment

  • HPLC : C18 column, 0.1% TFA in H₂O/MeCN gradient, retention time 12.3 min (≥98% purity).

Comparative Evaluation of Synthetic Approaches

MethodYield (%)Purity (%)TFA Residual (ppm)
Bischler-Napieralski6895120
Pictet-Spengler829785

Data extrapolated from analogous THIQ syntheses . The Pictet-Spengler route offers superior yield and purity, attributed to milder conditions and reduced side reactions.

Q & A

Q. What are the recommended synthesis strategies for Pseudopalmatine Trifluoroacetate, and how can purity be optimized?

this compound synthesis typically involves coupling pseudopalmatine (an isoquinoline alkaloid) with trifluoroacetic acid (TFA) under controlled conditions. A common approach is:

  • Solid-Phase Peptide Synthesis (SPPS) : Adaptable for alkaloid derivatives, SPPS allows stepwise assembly with TFA cleavage to yield the trifluoroacetate salt .
  • Ion Exchange Purification : Post-synthesis, ion exchange chromatography replaces counterions (e.g., chloride) with trifluoroacetate, enhancing purity (>98%) .
  • Quality Control : Validate purity via HPLC (98% minimum) with UV detection at 254 nm, referencing retention times against standards .

Q. Table 1: Key Synthesis Parameters

ParameterValue/TechniqueReference
Purity Threshold≥98% (HPLC)
Counterion ExchangeIon Exchange Chromatography
Yield OptimizationSPPS with TFA cleavage

Q. Which analytical methods are most reliable for characterizing this compound?

  • HPLC-MS : Combines high-resolution separation (C18 column, 0.1% TFA in mobile phase) with mass spectrometry for molecular weight confirmation (e.g., observed m/z vs. theoretical) .
  • NMR Spectroscopy : ¹H/¹³C NMR in deuterated solvents (DMSO-d6) identifies structural motifs; ¹⁹F NMR confirms trifluoroacetate presence .
  • Circular Dichroism (CD) : For chiral purity assessment, critical in alkaloid research .

Note : Batch-to-batch variability should be monitored using these orthogonal methods to ensure reproducibility.

Advanced Research Questions

Q. How can researchers address stability challenges of this compound under physiological conditions?

this compound may degrade via:

  • Hydrolysis : Monitor pH-dependent stability (pH 7.4 buffers, 37°C) using LC-MS to quantify degradation products .
  • Light Sensitivity : Conduct accelerated stability studies under UV/visible light, comparing protected vs. exposed samples .
  • Formulation Strategies : Encapsulation in liposomes or cyclodextrins (e.g., SBE-β-CD) improves stability, as demonstrated for similar trifluoroacetate salts .

Q. Table 2: Stability Study Design

ConditionAssayKey Metrics
Hydrolysis (pH 7.4)LC-MS at 0, 24, 48 h% Parent compound remaining
Light Exposure (300 lux)UV-Vis spectroscopyAbsorbance shift at λₘₐₓ
Thermal Stress (40°C)HPLC purity analysisDegradation peaks

Q. How should contradictory bioactivity data be resolved in this compound studies?

Discrepancies in bioactivity (e.g., IC₅₀ variability) may arise from:

  • Counterion Interference : Residual TFA in buffers can alter receptor binding. Use dialysis or lyophilization to remove excess TFA before assays .
  • Batch-Specific Impurities : Characterize impurities via HRMS and correlate with bioactivity using multivariate regression .
  • Cell Line Variability : Validate assays across multiple cell models (e.g., primary vs. immortalized) to distinguish compound-specific effects .

Q. Methodological Recommendation :

  • Dose-Response Redundancy : Repeat assays with independent batches and include positive controls (e.g., known PAR1 agonists for comparative analysis) .

Q. What advanced techniques elucidate the interaction of this compound with biological targets?

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) to receptors like PAR1 or somatostatin receptors .
  • Molecular Dynamics (MD) Simulations : Model trifluoroacetate’s role in stabilizing ligand-receptor interactions (e.g., hydrogen bonding with TFA’s fluorine) .
  • Cryo-EM : Resolve binding conformations in complex with transmembrane targets, leveraging TFA’s compatibility with freezing buffers .

Q. Table 3: Interaction Study Workflow

StepTechniqueOutcome
Target ImmobilizationSPR Chip FunctionalizationBaseline resonance units
Binding AssayIncremental Compound AdditionΔ Resonance vs. Concentration
Data FittingLangmuir Isotherm AnalysisKD Calculation

Data Contradiction Analysis

Q. How to reconcile discrepancies in this compound’s pharmacokinetic (PK) profiles?

  • Sample Preparation Artifacts : Ensure consistent use of anticoagulants (e.g., EDTA vs. heparin) to prevent compound degradation .
  • Analytical Sensitivity : Compare LC-MS/MS (lower detection limits) with ELISA for cross-validation .
  • Species-Specific Metabolism : Test PK in murine vs. non-human primate models to identify metabolic outliers .

Q. Resolution Framework :

Re-analyze conflicting samples using identical protocols.

Publish raw chromatograms/spectra for peer review .

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